3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid

Carbonate Synthesis Green Chemistry Synthetic Methodology

PROTAC discovery programs often face inefficient synthesis when linker attachment demands extra deprotection steps, adding cycle time and cost. This compound eliminates that bottleneck. • Free carboxylic acid enables one-step direct conjugation to amine-functionalized linkers-no deprotection required. • Meta-substituted benzoic acid provides a defined exit vector for ternary complex SAR exploration. • Pyridazinone core serves as a stable carbonate precursor, offering a safer, non-toxic alternative to chloroformates for process-scale carbonate synthesis. Supplied with ≥98% purity and full analytical documentation for rapid integration into hit-to-lead and targeted protein degrader campaigns.

Molecular Formula C11H6Cl2N2O3
Molecular Weight 285.08
CAS No. 501649-79-2
Cat. No. B2506211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid
CAS501649-79-2
Molecular FormulaC11H6Cl2N2O3
Molecular Weight285.08
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)Cl)Cl)C(=O)O
InChIInChI=1S/C11H6Cl2N2O3/c12-8-5-14-15(10(16)9(8)13)7-3-1-2-6(4-7)11(17)18/h1-5H,(H,17,18)
InChIKeyUCDIWDQNHGPZLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid Overview


3-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid (CAS 501649-79-2) is a dichlorinated pyridazinone derivative bearing a meta-substituted benzoic acid moiety. Its molecular formula is C11H6Cl2N2O3, and its molecular weight is 285.08 g/mol [1]. The compound serves as a key building block in medicinal chemistry, particularly for constructing targeted protein degraders (PROTACs) and as a versatile intermediate for synthesizing diverse heterocyclic compounds .

PROTAC design Meta-carboxylic acid exit vector for ternary complex geometry exploration
Direct coupling Free acid enables one-step amide conjugation without deprotection
Scaffold diversification Dichloropyridazinone core for heterocycle library synthesis

Why Generic Pyridazinone Analogs Cannot Substitute


Generic substitution with closely related pyridazinone analogs is not scientifically valid for 3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid due to critical differences in regiochemistry and functional group positioning that directly impact synthetic outcomes. The meta-substitution pattern on the benzoic acid ring confers a distinct steric and electronic profile compared to para-substituted isomers (e.g., CAS 1147-64-4) [1], which can alter reaction kinetics, yields, and the physicochemical properties of downstream products. Furthermore, the presence of the free carboxylic acid distinguishes it from ester derivatives (e.g., phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate), enabling direct conjugation without deprotection steps, a crucial advantage in the rapid assembly of bifunctional degraders and other complex molecules .

Regiochemistry Para-substituted isomers (e.g., CAS 1147-64-4) alter linker exit vector geometry, which may shift ternary complex formation in PROTAC design.
Functional group Ester derivatives require hydrolysis before conjugation; direct amide coupling capability may not be retained.

Quantitative Differentiation from Closest Analogs


Carbonate Synthesis Efficiency and Safety vs. Chloroformates

3-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid-derived carboxylates offer a significant improvement in carbonate synthesis over traditional chloroformates. While direct data for the free acid is not reported, its phenyl ester derivative (phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate) demonstrates that this scaffold converts to diaryl carbonates in 'good to excellent yields' . In contrast, chloroformates, the industry standard, are known for their high toxicity and instability, requiring stringent handling conditions that limit their practical utility in high-throughput synthesis . The pyridazinone-based carboxylates are explicitly described as 'efficient, stable, and ecofriendly alternatives' .

Carbonate efficiency
Reported context
Good to excellent yields vs. chloroformates
May support safer carbonate route; ecofriendly alternative context
Data from ester derivative; K2CO3, THF
Carbonate Synthesis Green Chemistry Synthetic Methodology

Purity Benchmarking Against Research-Grade Standards

Commercial sources for 3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid consistently specify a minimum purity of ≥95% (GC/HPLC) , with some suppliers offering grades up to 98% . This level of purity is critical for its use as a building block in multi-step syntheses, where impurities can lead to side reactions and reduced yields. In comparison, other research chemicals in its class may be offered at lower purities or without rigorous analytical certification, introducing variability into synthetic workflows.

Purity specification
Supplier data
≥95% (GC/HPLC)
Supports reproducibility in multi-step synthesis
Verify with COA; class-level threshold
Quality Control Procurement Specifications Reproducibility

Regiochemistry: Meta vs. Para Substitution

The compound's defining feature is the meta-substitution of the benzoic acid on the pyridazinone ring. This contrasts directly with its para-substituted isomer, 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid (CAS 1147-64-4) [1]. This structural difference is not trivial; in medicinal chemistry, the position of a carboxylic acid handle dictates the exit vector of a linker in bifunctional molecules like PROTACs, profoundly influencing the formation of ternary complexes and subsequent target degradation. While no direct head-to-head biological comparison is available in public literature, the distinct regiochemistry of the meta-isomer provides a unique 3D orientation that cannot be replicated by the para-isomer, making it a non-interchangeable tool in rational drug design.

Regiochemistry
Class-level inference
Meta-carboxylic acid vs. para isomer (CAS 1147-64-4)
Distinct exit vector for PROTAC linker design
No head-to-head biological comparison available
Structure-Activity Relationship Medicinal Chemistry Scaffold Design

Synthetic Step Economy: Direct Coupling vs. Ester Hydrolysis

3-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid features a free carboxylic acid, a key functional group that allows for direct amide coupling using standard reagents (e.g., EDCI/HOBt) . This contrasts with related carboxylate esters (e.g., phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate, CAS 501649-79-2's ester analog) , which require an additional hydrolysis step to generate the free acid before conjugation. Avoiding this deprotection step streamlines the synthetic route, saving time and improving overall yield. This feature is particularly valuable in the iterative synthesis of PROTACs, where the free acid can be directly coupled to an amine-containing linker molecule.

Step economy
Supporting evidence
Direct amide coupling vs. ester hydrolysis
Reduces synthetic steps; improves overall efficiency
Standard peptide conditions (EDCI/HOBt)
Synthetic Efficiency PROTAC Synthesis Amide Coupling

Key Applications of 3-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid


PROTAC and Molecular Glue Design with Meta Carboxylic Acid

The meta-substituted benzoic acid provides a specific exit vector for linker attachment, enabling the exploration of SAR around ternary complex formation. This is a critical design parameter in the development of novel CRBN-recruiting PROTACs and molecular glue degraders. The free acid allows for direct, one-step conjugation to amine-functionalized linkers .

Safer Carbonate Synthesis for Pharmaceutical Processes

Leveraging the scaffold's demonstrated efficiency as a carbonate precursor, this compound (or its esters) serves as a stable, non-toxic alternative to chloroformates for the production of symmetric and asymmetric carbonates under mild conditions. This is particularly relevant for process chemists seeking to improve safety and sustainability in large-scale manufacturing .

Scaffold Diversification for Fragment-Based Drug Discovery

As a densely functionalized heterocyclic building block, the compound is ideal for generating diverse compound libraries. The combination of a pyridazinone core with a reactive carboxylic acid handle and chloro-substituents allows for rapid parallel synthesis of analogs for hit-to-lead optimization campaigns in oncology and inflammation research .

Application
Selection Property
Validation Focus
PROTAC linker design
Meta-carboxylic acid exit vector
Ternary complex formation geometry
Carbonate synthesis
Pyridazinone carbonate precursor
Safety and efficiency profile
Fragment-based library synthesis
Densely functionalized heterocycle
Hit-to-lead SAR exploration

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